1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea
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Overview
Description
1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a benzoxazole ring, a pyridine ring, and a piperidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Benzoxazole Ring:
- Starting with 2-aminophenol and acetic anhydride to form 2-methylbenzoxazole.
- Reaction conditions: Reflux in acetic anhydride.
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Formation of the Piperidine Derivative:
- Synthesis of 1-pyridin-2-ylpiperidine from pyridine and piperidine using a suitable catalyst.
- Reaction conditions: Catalytic hydrogenation.
-
Coupling Reaction:
- Coupling of the benzoxazole derivative with the piperidine derivative using a urea-forming reagent such as phosgene or triphosgene.
- Reaction conditions: Anhydrous conditions, typically in a solvent like dichloromethane.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydrogenated rings.
- Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea exerts its effects involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness:
- The presence of both benzoxazole and pyridine rings in the same molecule provides unique electronic and steric properties.
- The urea linkage offers specific hydrogen bonding capabilities, influencing its biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1-pyridin-2-ylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-21-16-6-5-15(12-17(16)26-13)23-19(25)22-14-7-10-24(11-8-14)18-4-2-3-9-20-18/h2-6,9,12,14H,7-8,10-11H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCQEFRFBBKDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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